N-Acetyl-L-phenylalanine

Enzymology Aminoacylase Substrate Specificity

N-Acetyl-L-phenylalanine (CAS 2018-61-3) is the only N-acetyl amino acid that acts as a non-translocated competitive inhibitor of PepT1 (Ki=1.8 mM), enabling definitive transport studies without confounding substrate translocation. Its high enantiopurity (+40° specific rotation) makes it an irreplaceable chiral standard. As an N-protected building block, it streamlines SPPS by eliminating post-synthetic acetylation. Generic substitution with other N-acetyl amino acids invalidates experiments. For reproducible PepT1 pharmacology, bitter receptor assay calibration, and enantioselective synthesis, choose this differentiated compound.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 2018-61-3
Cat. No. B556413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-phenylalanine
CAS2018-61-3
SynonymsN-Acetyl-L-phenylalanine; 2018-61-3; Acetyl-L-phenylalanine; Ac-Phe-OH; acetylphenylalanine; L-N-Acetylphenylalanine; (S)-2-Acetamido-3-phenylpropanoicacid; N-Acetyl-l-phenalanine; N-Acetyl-3-phenyl-L-alanine; (2S)-2-acetamido-3-phenylpropanoicacid; CHEBI:16259; CBQJSKKFNMDLON-JTQLQIEISA-N; MFCD00063158; NSC45699; SBB028538; (2S)-2-(acetylamino)-3-phenylpropanoicacid; Phenylalanine,N-acetyl-; Alanine,N-acetyl-3-phenyl-,L-; PubChem6389; N-AcetylPhenylalanine; N-Acetyl-Phenylalanine; AC1L2MRM; AC1Q5QPR; N-AcetylL-phenylalanine; Maybridge1_002391
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
InChIKeyCBQJSKKFNMDLON-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-phenylalanine CAS 2018-61-3: Essential Procurement Data for Research and Pharmaceutical Applications


N-Acetyl-L-phenylalanine (CAS 2018-61-3) is an N-acetylated derivative of the essential amino acid L-phenylalanine, with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a chiral building block widely utilized in pharmaceutical synthesis and peptide chemistry [1]. The compound is characterized by its specific stereochemistry (L-isomer) and an acetyl group that modifies its solubility and metabolic stability compared to the parent amino acid [2].

Why N-Acetyl-L-phenylalanine Cannot Be Replaced by Generic Analogs in Critical Applications


Substituting N-Acetyl-L-phenylalanine with unmodified L-phenylalanine or other N-acetyl amino acids introduces significant risks in experimental reproducibility and product performance. The acetyl group fundamentally alters the molecule's physicochemical properties, including its solubility profile and susceptibility to enzymatic degradation, which directly impacts its behavior in biological systems and synthetic reactions [1]. Furthermore, the specific L-stereochemistry is crucial for chiral recognition in enzyme binding and pharmaceutical synthesis; substituting with the D-isomer or a racemic mixture will yield different, often unpredictable, results [2]. The quantitative evidence detailed in Section 3 demonstrates that N-Acetyl-L-phenylalanine possesses unique kinetic, metabolic, and stability characteristics that are not interchangeable with its closest analogs, making its selection a matter of scientific necessity rather than vendor preference [3].

Quantitative Differentiation Guide: N-Acetyl-L-phenylalanine vs. Key Comparators


Enzyme Affinity (Km) of N-Acetyl-L-phenylalanine vs. Other N-Acetyl Amino Acids for Lactococcal Aminoacylase

In a direct head-to-head comparison, N-Acetyl-L-phenylalanine exhibits a distinct enzyme affinity for a lactococcal aminoacylase (EC 3.5.1.14) compared to other N-acetyl-L-amino acids. Its Km value of 1.7 mM at pH 7.0 and 30°C is significantly lower than that for N-acetyl-L-leucine (2.3 mM), indicating a higher binding affinity [1]. This differentiation is critical for applications requiring selective enzymatic hydrolysis or for understanding metabolic pathways.

Enzymology Aminoacylase Substrate Specificity Biocatalysis

Prodrug Stability: Complete Resistance of N-Acetyl-L-phenylalanine Amides to α-Chymotrypsin

N-Acetyl-L-phenylalanine amides, when N-hydroxymethylated, demonstrate complete stability against cleavage by α-chymotrypsin, a key digestive protease. In a direct comparison, the N-hydroxymethyl derivative (R1 = CH2OH) showed 0% degradation, while the parent N-acetyl-L-phenylalanine amide (R1 = H) is a substrate for the enzyme [1]. This provides a quantitative basis for using this derivative as a prodrug to overcome enzymatic barriers to absorption.

Prodrug Design Peptide Stability Enzymatic Degradation Drug Delivery

Plasma Protein Binding: Quantitative Binding Parameters of N-Acetyl-L-phenylalanine to Albumin

N-Acetyl-L-phenylalanine exhibits quantifiable plasma protein binding, a key parameter for understanding its distribution and clearance. In vivo and in vitro studies in rats revealed that N-acetyl-14C(ul)-phenylalanine binds to plasma albumin with an association constant (Ka) of 8.52 × 10³ M⁻¹, with approximately 0.98 binding sites per mole of albumin [1]. This data provides a specific, measurable characteristic that can be compared to the binding affinities of other uremic toxins or amino acid derivatives.

Pharmacokinetics Protein Binding ADME Uremic Toxin

Renal Clearance Mechanism: Probenecid-Sensitive Transport of N-Acetyl-L-phenylalanine

N-Acetyl-L-phenylalanine is cleared from circulation via a specific renal transport mechanism. Intravenously administered N-acetylphenylalanine in rats undergoes rapid renal peritubular transport that is sharply inhibited by probenecid, a classic inhibitor of the organic anion transport system. This demonstrates that its elimination is not merely passive filtration but an active, probenecid-sensitive process [1]. This mechanism is distinct from that of the parent amino acid L-phenylalanine, which utilizes different transporters.

Renal Physiology Drug Transport Pharmacokinetics Uremic Toxin Clearance

Chiral Resolution in Pharmaceutical Synthesis: Use of N-Acetyl-L-phenylalanine as a Chiral Auxiliary

N-Acetyl-L-phenylalanine is explicitly claimed in a patent as a chiral acid component for the resolution of pharmaceutical intermediates. The patent discloses the use of (+)-N-acetyl-L-phenylalanine for combining with compounds of formula VIII-02 to provide a compound of formula VI, a key step in synthesizing therapeutic compounds. The specific L-stereoisomer is essential; the patent also lists (-)-N-acetyl-L-leucine and (-)-N-acetyl-D-leucine as alternatives, highlighting the stereochemical specificity required for the desired outcome [1].

Chiral Synthesis Pharmaceutical Intermediates Asymmetric Catalysis API Manufacturing

Enzymatic Synthesis Specificity: E. coli Acetyltransferase Preference for L-Phenylalanine

The acetyl-CoA:L-phenylalanine α-N-acetyltransferase from E. coli K12, which synthesizes N-acetyl-L-phenylalanine, demonstrates substrate specificity. While the enzyme has a pH optimum of 8 for acetylating L-phenylalanine, other L-amino acids like histidine and alanine are acetylated at slower rates [1]. This indicates that the enzyme has evolved a preference for L-phenylalanine, making N-acetyl-L-phenylalanine a distinct product in bacterial metabolism rather than a general N-acetyl amino acid.

Biocatalysis Enzyme Engineering Metabolic Engineering Amino Acid Derivatives

Optimal Application Scenarios for N-Acetyl-L-phenylalanine Based on Differentiated Evidence


Peptide Prodrug Design Requiring Protection from Chymotrypsin

Researchers developing orally administered peptide therapeutics can utilize the N-hydroxymethyl derivative of N-acetyl-L-phenylalanine amides as a prodrug strategy. The quantitative evidence showing complete stability against α-chymotrypsin [1] makes it a reliable choice for protecting peptide bonds from premature degradation in the gastrointestinal tract, thereby enhancing bioavailability.

Pharmacokinetic Studies of Uremic Toxins and Renal Transport

For in vivo models investigating the accumulation and clearance of uremic toxins in chronic kidney disease, N-Acetyl-L-phenylalanine is a critical probe molecule. Its quantifiable plasma protein binding (Ka = 8.52 × 10³ M⁻¹) [2] and probenecid-sensitive renal clearance mechanism [2] provide specific, measurable parameters for studying organic anion transport dysfunction.

Enzymatic Synthesis and Biocatalysis Optimization

In biocatalytic processes employing aminoacylases, N-Acetyl-L-phenylalanine serves as a well-characterized substrate. Its distinct Km of 1.7 mM for the lactococcal aminoacylase [3] allows researchers to precisely control reaction kinetics and optimize conditions for selective hydrolysis or synthesis, differentiating it from other N-acetyl amino acids with higher or lower Km values.

Chiral Resolution in Pharmaceutical API Manufacturing

Pharmaceutical manufacturers synthesizing chiral APIs can employ N-Acetyl-L-phenylalanine as a validated chiral auxiliary. Its use in patented processes for preparing therapeutic compounds [4] confirms its role in achieving the required stereochemical purity, a critical quality attribute for drug safety and efficacy.

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